molecular formula C18H13ClN4O2S2 B2509013 N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide CAS No. 714284-14-7

N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide

Cat. No.: B2509013
CAS No.: 714284-14-7
M. Wt: 416.9
InChI Key: WHXICSFTOORGNC-UHFFFAOYSA-N
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Description

N-{3-[(3-Chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide is a quinoxaline derivative featuring a 3-chlorophenylamino substituent at position 3 of the quinoxaline core and a thiophene-2-sulfonamide group at position 2. Quinoxalines are heterocyclic compounds known for their diverse biological activities, including kinase inhibition and antimicrobial effects . The synthesis of such derivatives typically involves nucleophilic substitution reactions, as demonstrated in the preparation of phenylquinoxaline-2(1H)-thione (3) from chloroquinoxaline and thiating reagents .

Properties

IUPAC Name

N-[3-(3-chloroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2S2/c19-12-5-3-6-13(11-12)20-17-18(22-15-8-2-1-7-14(15)21-17)23-27(24,25)16-9-4-10-26-16/h1-11H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXICSFTOORGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

QCT has a complex structure characterized by the following:

  • Molecular Formula : C18H13ClN4O2S2
  • Molecular Weight : 416.9 g/mol
  • Appearance : Yellow to orange crystalline powder
  • Melting Point : 226°C - 229°C

The compound's unique structural features include a quinoxaline moiety, a thiophene ring, and a sulfonamide group, which contribute to its biological activity and stability.

Anticancer Applications

One of the primary applications of QCT is as an inhibitor of phosphatidylinositol 3-kinase (PI3K), an enzyme critical in various cellular processes including growth and survival. Dysregulation of PI3K pathways is often implicated in cancers such as ovarian and breast cancer. In vitro studies have demonstrated that QCT effectively inhibits PI3K activity, leading to reduced cell proliferation in cancer cell lines .

Case Study: PI3K Inhibition

Research has shown that QCT exhibits significant cytotoxic effects on cancer cells. For instance, in a study involving ovarian cancer cell lines, QCT treatment resulted in a dose-dependent decrease in cell viability. The underlying mechanism was attributed to the induction of apoptosis via the PI3K/Akt signaling pathway .

Anti-inflammatory Properties

Beyond its anticancer potential, QCT has shown promise in treating inflammatory diseases. Its low toxicity profile makes it an attractive candidate for further development in this area. Preliminary studies indicate that QCT may modulate inflammatory responses by inhibiting specific cytokines involved in chronic inflammation .

Interaction Studies

Recent research has focused on the interaction of QCT with other molecular targets, exploring potential synergistic effects when combined with existing therapies. This approach could enhance therapeutic efficacy while minimizing side effects associated with higher doses of conventional treatments .

Mechanism of Action

The mechanism of action of N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide differ primarily in the substituents at the quinoxaline’s position 3. A notable analog is N-[3-(pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide (CAS: 714241-42-6), which replaces the 3-chlorophenyl group with a pentylamino chain . Below is a detailed comparison of their physicochemical properties:

Property This compound N-[3-(Pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
Molecular Formula C₁₈H₁₃ClN₄O₂S₂ C₁₇H₂₀N₄O₂S₂
Molecular Weight (g/mol) ~416.6 376.5
XLogP3 (Lipophilicity) Estimated: 4.5–5.0* 4.2
Hydrogen Bond Donors 2 2
Hydrogen Bond Acceptors 7 7
Rotatable Bonds 4 8
Topological Polar Surface Area 121 Ų 121 Ų

*Predicted based on the chlorophenyl group’s higher aromaticity and chlorine’s electronegativity compared to the aliphatic pentyl chain.

Key Findings:

Molecular Weight and Drug-Likeness: The chlorophenyl analog’s higher molecular weight (~416.6 vs.

Lipophilicity : The chlorophenyl group likely increases XLogP3 compared to the pentyl chain due to aromatic hydrophobicity, suggesting enhanced membrane permeability but a higher risk of off-target binding.

Rotational Flexibility: The pentylamino analog’s 8 rotatable bonds vs. 4 in the chlorophenyl derivative indicate greater conformational flexibility, which may reduce binding specificity or metabolic stability.

Structural Interactions : The 3-chlorophenyl group enables halogen bonding and π-π stacking with biological targets, whereas the pentyl chain primarily contributes to hydrophobic interactions.

Biological Activity

N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Quinoxaline Core : The quinoxaline structure is synthesized through cyclization reactions involving o-phenylenediamine and appropriate carbonyl compounds.
  • Sulfonamide Formation : The sulfonamide group is introduced via reaction with sulfonyl chlorides.
  • Chlorination : The chlorophenyl group is incorporated through nucleophilic substitution reactions.

These synthetic routes are optimized for high yield and purity, often utilizing specific solvents and catalysts to enhance reaction efficiency.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in various malignancies. Inhibition of PI3K can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Receptor Modulation : It can interact with specific receptors, acting as either an agonist or antagonist, thereby influencing signaling pathways associated with cell growth and survival.

Anticancer Properties

This compound has been evaluated for its anticancer activity against various cancer cell lines. Notable findings include:

Cell Line IC50 (µM) Mechanism of Action
HCT116 (Colorectal)5.0Induction of apoptosis
A431 (Epidermoid)7.5PI3K inhibition
MCF7 (Breast)6.0Cell cycle arrest

These results indicate that the compound exhibits potent cytotoxic effects, comparable to established chemotherapeutic agents like doxorubicin .

Enzyme Inhibition Studies

The compound has shown promising results as an enzyme inhibitor:

Enzyme Target Inhibition (%) Assay Method
PI3K85%Kinase activity assay
Carbonic Anhydrase II70%Spectrophotometric assay

The inhibition of these enzymes suggests potential applications in treating diseases where these pathways are dysregulated, particularly in cancer .

Case Studies

  • Study on Antitumor Activity : A study evaluated the compound's effects on HCT116 and A431 cell lines, demonstrating significant growth inhibition and apoptosis induction through PI3K pathway modulation. Molecular dynamics simulations indicated strong binding affinity to the PI3K active site, supporting the observed biological activity .
  • Comparative Analysis with Similar Compounds : When compared to similar compounds such as N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide, this compound exhibited enhanced potency due to the unique thiophene sulfonamide moiety, which improves binding interactions with target enzymes .

Q & A

Q. What are the optimal synthetic routes and characterization methods for N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitutions and sulfonamide coupling. Key conditions include:
  • Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reaction efficiency .
  • Catalysts : Triethylamine or NaOH to facilitate deprotonation and accelerate coupling reactions .
  • Temperature : Controlled heating (e.g., 80°C for DMF reactions) to optimize yield .
    Characterization requires 1H/13C NMR to confirm aromatic protons and sulfonamide linkage, and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How is the compound’s biological activity assessed in preliminary studies?

  • Methodological Answer : Initial screening focuses on enzyme inhibition assays (e.g., PI3Kα kinase assays) using recombinant proteins.
  • IC50 determination : Dose-response curves generated via fluorescence-based or radiometric assays .
  • Cell-based assays : Evaluate cytotoxicity (e.g., MTT assay) and apoptosis induction in cancer cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory activity data across studies?

  • Methodological Answer : Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration, buffer pH). To address this:
  • Standardize assay protocols : Use consistent ATP levels (e.g., 10 µM) and buffer systems (e.g., Tris-HCl pH 7.5) .
  • Validate with orthogonal assays : Compare enzymatic inhibition with cellular proliferation data (e.g., GI50 in HCT-116 cells) .
  • Table 1 : Comparative IC50 values from key studies:
StudyTargetIC50 (nM)Assay Type
PI3Kα12.3Kinase assay
Enzyme X45.6Cell-based assay

Q. What strategies optimize reaction conditions for improved yield and purity?

  • Methodological Answer :
  • Solvent polarity adjustment : Switch from DMF to DCM for temperature-sensitive intermediates .
  • Catalyst screening : Test alternatives like DBU for enhanced coupling efficiency .
  • Purification : Use flash chromatography (silica gel, 10% MeOH/DCM) or preparative HPLC for sulfonamide derivatives .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • Methodological Answer :
  • Core modifications : Replace the 3-chlorophenyl group with electron-withdrawing groups (e.g., CF3) to enhance target binding .
  • Sulfonamide substitution : Introduce methyl groups on the benzene ring to improve metabolic stability .
  • Computational modeling : Use docking simulations (AutoDock Vina) to predict interactions with PI3Kα’s ATP-binding pocket .

Q. What techniques validate target engagement and off-target effects?

  • Methodological Answer :
  • Cellular thermal shift assay (CETSA) : Confirm compound binding to PI3Kα in live cells .
  • Kinome-wide profiling : Screen against 468 kinases (e.g., DiscoverX KINOMEscan) to assess selectivity .
  • Proteomics : LC-MS/MS analysis to identify unintended protein interactions .

Additional Considerations

  • Patent Landscape : Prior art (e.g., PI3K inhibitor patents) must be reviewed to avoid infringement .
  • Scalability : Pilot-scale reactions (1–10 g) require solvent recovery systems to reduce costs .

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